1,6-Naphthyridin-3-amine

Description

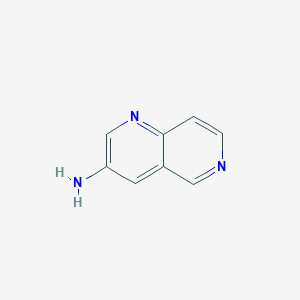

Structure

3D Structure

Properties

IUPAC Name |

1,6-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLLRTLJUUIXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609474 | |

| Record name | 1,6-Naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53454-30-1 | |

| Record name | 1,6-Naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,6-Naphthyridin-3-amine: Structure, Properties, and Applications

Executive Summary: The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed technical overview of a specific, yet highly significant isomer, 1,6-naphthyridin-3-amine. We will explore its fundamental chemical and physical properties, outline a robust synthetic strategy, and discuss its current and potential applications in drug discovery, particularly in the context of kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile heterocyclic building block.

Introduction to the 1,6-Naphthyridine Scaffold

Naphthyridines, also known as diazanaphthalenes, are a class of heterocyclic aromatic compounds consisting of two fused pyridine rings.[1][2] There are six possible positional isomers, with the 1,6-naphthyridine core being of significant interest due to its prevalence in both natural products and synthetic pharmaceutical agents.[2][3]

The strategic placement of nitrogen atoms in the 1,6-naphthyridine ring system imparts unique electronic properties and provides multiple vectors for chemical modification. This structural versatility allows it to act as a rigid scaffold that can present various pharmacophoric elements in a defined three-dimensional space, making it an ideal foundation for designing targeted therapeutics. Consequently, 1,6-naphthyridine derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][4][5]

Chemical Identity and Physicochemical Properties of 1,6-Naphthyridin-3-amine

Chemical Structure and Identifiers

The 3-amino derivative of 1,6-naphthyridine is a key intermediate and a pharmacophore in its own right. The amino group at the C3 position serves as a crucial hydrogen bond donor and a versatile chemical handle for further derivatization.

-

IUPAC Name: 1,6-naphthyridin-3-amine

-

CAS Number: 53454-30-1

-

Molecular Formula: C₈H₇N₃

-

Canonical SMILES: C1=CN=CC2=CC(=CN=C21)N

-

InChI Key: UMLLRTLJUUIXQB-UHFFFAOYSA-N

Figure 1. Chemical Structure of 1,6-Naphthyridin-3-amine

Figure 1. Chemical Structure of 1,6-Naphthyridin-3-amine

Physicochemical Properties

A summary of the key physicochemical properties for 1,6-naphthyridin-3-amine is provided below. It is important to note that while some data are computationally predicted, they serve as a valuable baseline for experimental design.

| Property | Value | Source |

| Molecular Weight | 145.16 g/mol | PubChem |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported | |

| XLogP3 | 0.8 | PubChem (Predicted) |

| Hydrogen Bond Donors | 1 | PubChem (Predicted) |

| Hydrogen Bond Acceptors | 3 | PubChem (Predicted) |

Spectral Characterization: A Scientist's Perspective

Validating the structure of 1,6-naphthyridin-3-amine is crucial. From an experimental standpoint, the following spectral features would be expected:

-

¹H NMR: The proton NMR spectrum would be characterized by distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the bicyclic ring system would exhibit characteristic doublet and triplet splitting patterns based on their coupling with adjacent protons. A broad singlet, typically in the δ 4.0-6.0 ppm range, would correspond to the two protons of the primary amine (-NH₂), the chemical shift of which can be sensitive to solvent and concentration.[6]

-

¹³C NMR: The carbon NMR would show eight distinct signals for the aromatic carbons. The carbon atom attached to the amino group (C3) would be expected to appear at a characteristic upfield shift compared to the other CH carbons due to the electron-donating effect of the nitrogen atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the primary amine. Two distinct N-H stretching bands would be expected in the 3300-3500 cm⁻¹ region. The C=N and C=C stretching vibrations of the aromatic rings would appear in the 1500-1650 cm⁻¹ range.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ at approximately m/z 146.071, confirming the elemental composition of C₈H₇N₃.

Synthesis of 1,6-Naphthyridines

The construction of the 1,6-naphthyridine core can be approached through several established synthetic strategies. The choice of method often depends on the desired substitution pattern of the final molecule. Classic methods like the Skraup or Friedländer synthesis are foundational for building such heterocyclic systems.[7][8]

Retrosynthetic Strategy and Rationale

A common and effective strategy for synthesizing substituted naphthyridines is the Friedländer annulation . This reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][9] For the synthesis of 1,6-naphthyridines, a substituted 4-aminopyridine, such as 4-aminonicotinaldehyde, serves as an excellent starting material.[2][10] This approach is favored for its modularity, allowing for the introduction of various substituents on the newly formed ring by simply changing the active methylene partner.

Detailed Experimental Protocol: A Friedländer-Type Synthesis

The following protocol describes a general, yet robust, method for synthesizing a substituted 1,6-naphthyridine, which can be adapted for the synthesis of the 3-amino derivative. This protocol is based on the well-established condensation of a 4-aminopyridine precursor.[2][11]

Objective: To synthesize a substituted 1,6-naphthyridine via a Friedländer-type condensation.

Materials:

-

4-Aminonicotinaldehyde (1.0 eq)

-

Malononitrile (or other active methylene compound) (1.1 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Ethanol (anhydrous, as solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard workup and purification reagents (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 4-aminonicotinaldehyde (1.0 eq) and the active methylene compound (1.1 eq).

-

Solvent Addition: Add anhydrous ethanol to the flask until the solids are fully dissolved with stirring (approximately 10-20 mL per gram of starting material).

-

Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

-

Heating and Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle.

-

Reaction Monitoring (Trustworthiness Pillar): The progress of the reaction should be monitored every 1-2 hours by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., 50:50 ethyl acetate/hexane) should be used to resolve the starting materials from the product. The disappearance of the starting aldehyde is a key indicator of reaction completion. This step is critical for ensuring the reaction is not prematurely stopped or unnecessarily prolonged, which could lead to side product formation.

-

Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification (Self-Validating System): Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,6-naphthyridine derivative.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS analysis as described in Section 2.3.

Synthesis Workflow Diagram

Caption: Workflow for the Friedländer synthesis of 1,6-naphthyridines.

Applications in Medicinal Chemistry and Drug Discovery

The 1,6-naphthyridine scaffold is a cornerstone in the development of targeted therapies. The 3-amino substituent, in particular, provides a key point of interaction and a site for further chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties.

The 1,6-Naphthyridine Core as a Kinase Inhibitor

Many 1,6-naphthyridine derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[12] For instance, derivatives of the closely related 1,6-naphthyridin-2(1H)-one have been designed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[13]

The core structure acts as an ATP-competitive inhibitor by forming key hydrogen bonds with the hinge region of the kinase domain. The 3-amino group can be functionalized to extend into the solvent-exposed region or other pockets of the ATP-binding site, allowing for the fine-tuning of selectivity against different kinases.

Signaling Pathway Visualization: FGFR4 Inhibition

Caption: Simplified FGFR4 signaling pathway and the point of intervention.

Diverse Biological Activities of the Scaffold

The versatility of the 1,6-naphthyridine scaffold is highlighted by the broad range of biological targets it can be engineered to inhibit.

| Biological Activity | Target/Application Example | Reference |

| Anticancer | FGFR4, c-Met, BTK, Topoisomerase I Inhibitors | [12][13][14] |

| Antimicrobial | DNA Gyrase Inhibition (analogous to quinolones) | [5] |

| Cardiovascular | Angiotensin II Receptor Antagonists | [1] |

| Antiviral | HIV Integrase Inhibition | [12] |

| CNS Disorders | Phosphodiesterase 10A (PDE10A) Inhibition | [12] |

| Materials Science | Organic Luminescence Materials / Fluorophores | [11][14] |

Conclusion and Future Outlook

1,6-Naphthyridin-3-amine is a high-value chemical entity that stands at the intersection of synthetic chemistry and drug discovery. Its rigid bicyclic core, combined with the reactive and pharmacophorically important 3-amino group, makes it an exceptionally valuable building block for creating diverse chemical libraries. The established synthetic routes are robust and amenable to scale-up, ensuring its accessibility for research and development.

Future research will likely focus on leveraging this scaffold to design next-generation covalent and allosteric inhibitors, exploring its potential in new therapeutic areas beyond oncology, and developing novel derivatives with enhanced photophysical properties for applications in diagnostics and bio-imaging. The continued exploration of the chemical space around the 1,6-naphthyridine core promises to yield new and impactful scientific discoveries.

References

- Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Oriental Journal of Chemistry.

-

Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.

-

Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.

-

Smith, A. B., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.

-

Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. ResearchGate.

-

Wang, Q., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(12), 8346–8366.

- Gholipour, H., et al. (2025).

-

Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed Central.

- Hawes, E. M., & Wibberley, D. G. (1966). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Journal of the Chemical Society C: Organic.

- El-Gaby, M. S. A., et al. (2002). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Journal of the Chinese Chemical Society.

-

Devadoss, T., & Dhanabalan, K. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(16), 3610–3641.

- Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing.

-

Estrada-Tejedor, R., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6695.

- BenchChem. (2025).

-

Wójcik, K., & Stączek, P. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(24), 5671.

-

Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. ResearchGate.

- BenchChem. (2025).

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. connectjournals.com [connectjournals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Heterocyclic Diazanaphthalene Derivatives: A Technical Guide to Privileged Scaffolds in Drug Discovery

Executive Summary

The diazanaphthalene scaffold—a bicyclic aromatic system containing two nitrogen atoms—represents one of the most prolific "privileged structures" in modern medicinal chemistry.[1] Comprising four benzodiazine isomers (cinnoline, phthalazine, quinazoline, quinoxaline) and the naphthyridine family, these cores offer a unique balance of lipophilicity, polar surface area, and hydrogen-bonding potential.

This technical guide dissects the utility of these derivatives, with a specific focus on quinazoline and quinoxaline architectures due to their dominance in FDA-approved kinase inhibitors. We provide validated synthetic protocols, mechanistic insights into kinase binding, and rigorous bioassay methodologies.

Part 1: The Diazanaphthalene Chemical Space

The diazanaphthalenes are classified based on the position of the nitrogen atoms. Their physicochemical properties dictate their utility in drug design, particularly regarding

Structural Classification

The four benzodiazine isomers and the 1,8-naphthyridine scaffold form the basis of this chemical space.

-

Quinazoline (1,3-diazanaphthalene): The most commercially significant isomer, forming the core of EGFR inhibitors like Gefitinib and Erlotinib.

-

Quinoxaline (1,4-diazanaphthalene): A bioisostere often used to modulate metabolic stability and solubility.

-

Phthalazine (2,3-diazanaphthalene): Found in VEGFR inhibitors (e.g., Vatalanib).

-

Cinnoline (1,2-diazanaphthalene): Less common but present in specific antibacterial agents.

-

1,8-Naphthyridine: A pyridopyridine scaffold, historically significant in antibacterials (Nalidixic acid).[2]

Visualization of Isomeric Relationships

Figure 1: Structural classification of diazanaphthalenes and their primary therapeutic applications.[2][3][4]

Part 2: Synthetic Architectures

The synthesis of these heterocycles must be scalable and robust. For drug discovery, the 4-anilinoquinazoline scaffold is paramount. The following workflow describes the industrial standard route, often referred to as the "Niementowski-based" approach, modified for modern high-throughput chemistry.

Synthetic Strategy: 4-Anilinoquinazoline Construction

This route enables the introduction of diverse substituents at the 6, 7 (solubilizing groups) and 4 (selectivity-determining aniline) positions.

-

Cyclization: Anthranilic acid derivatives react with formamide or formamidine acetate to yield the quinazolinone.

-

Activation: Chlorination at the C4 position using POCl

or SOCl -

S

Ar Coupling: Nucleophilic aromatic substitution with a substituted aniline.

Reaction Workflow Diagram

Figure 2: Step-wise synthetic workflow for the generation of 4-anilinoquinazoline kinase inhibitors.

Part 3: Medicinal Chemistry & Pharmacology[5][6][7][8][9][10][11][12][13]

Mechanism of Action: Kinase Inhibition

Quinazoline derivatives function primarily as Type I ATP-competitive inhibitors. The N1 and N3 nitrogens of the quinazoline ring play a critical role in hydrogen bonding with the "hinge region" of the kinase domain (specifically Met793 in EGFR).

-

Hinge Binding: The N1 atom accepts a hydrogen bond from the backbone amide of the hinge region residue.

-

Solvent Front: Substituents at C6 and C7 extend into the solvent-exposed region, often used to tune solubility (e.g., the morpholine-propoxy group in Gefitinib).

-

Hydrophobic Pocket: The aniline moiety at C4 occupies a hydrophobic pocket, determining selectivity against other kinases.

Structure-Activity Relationship (SAR) Summary[14]

| Position | Modification | Effect on Potency/ADME |

| C4 (Aniline) | Halogenation (F, Cl, Br) | Increases metabolic stability; fills hydrophobic pocket. |

| C6/C7 | Ether linkages (Methoxy, Ethoxy) | Electron donation increases N1 basicity; improves H-bond strength. |

| C6/C7 | Solubilizing tails (Morpholine, Piperazine) | Critical for oral bioavailability and lysosomal trapping. |

| C2 | Small alkyl groups | Generally tolerated but often left unsubstituted to avoid steric clash with the gatekeeper residue. |

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-(3-Chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline

A validated protocol for synthesizing a Gefitinib-like core.

Reagents:

-

4,5-Dimethoxyanthranilic acid

-

Formamidine acetate

-

Phosphorus oxychloride (POCl

) -

3-Chloro-4-fluoroaniline

-

Isopropanol (iPrOH)

Methodology:

-

Cyclization: Reflux 4,5-dimethoxyanthranilic acid (10 mmol) with formamidine acetate (15 mmol) in ethanol (20 mL) for 4 hours. Cool, filter the precipitate, and wash with cold ethanol to obtain 6,7-dimethoxyquinazolin-4(3H)-one.

-

Chlorination: Suspend the quinazolinone (5 mmol) in POCl

(10 mL). Add a catalytic amount of DMF. Reflux for 2 hours until the solution becomes clear. Evaporate excess POCl -

Coupling: Dissolve the chloro-intermediate (2 mmol) and 3-chloro-4-fluoroaniline (2.2 mmol) in isopropanol (15 mL). Reflux for 3 hours. The product often precipitates as the hydrochloride salt.

-

Purification: Filter the solid, wash with isopropanol and ether. Recrystallize from methanol/water if necessary.

Validation Criteria:

-

1H NMR (DMSO-d6): Characteristic singlet for H-2 proton at ~8.5 ppm.

-

LC-MS: Single peak with [M+H]+ corresponding to the calculated mass.

Protocol B: EGFR Kinase Inhibition Assay (TR-FRET)

A self-validating biochemical assay to determine IC50 values.

Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A Europium-labeled anti-phosphotyrosine antibody detects the phosphorylation of a peptide substrate by the EGFR kinase.

Reagents:

-

Recombinant EGFR kinase (cytoplasmic domain).

-

Poly(Glu, Tyr) substrate (biotinylated).

-

ATP (Ultra-pure).

-

Eu-labeled anti-phosphotyrosine antibody (Donor).

-

Streptavidin-Allophycocyanin (Acceptor).

Step-by-Step Procedure:

-

Compound Preparation: Prepare 3-fold serial dilutions of the quinazoline derivative in 100% DMSO. Dilute 1:25 into 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35). -

Enzyme Reaction:

-

Add 2.5 µL of diluted compound to a 384-well low-volume white plate.

-

Add 5 µL of Enzyme/Substrate mix (EGFR final conc: 0.5 nM; Substrate: 200 nM).

-

Initiate reaction with 2.5 µL of ATP (at K

concentration, typically 10 µM). -

Incubate for 60 minutes at Room Temperature (RT).

-

-

Detection:

-

Add 10 µL of Detection Mix (Eu-Antibody + Streptavidin-APC in EDTA-containing buffer). The EDTA stops the kinase reaction.

-

Incubate for 60 minutes at RT.

-

-

Readout: Measure fluorescence emission at 665 nm (Acceptor) and 615 nm (Donor) using a multimode plate reader (e.g., EnVision).

-

Analysis: Calculate the TR-FRET ratio (665/615). Plot Ratio vs. log[Inhibitor] to determine IC50.[5]

Self-Validation/Quality Control:

-

Z-Prime (Z'): Must be > 0.5 for the assay to be considered robust.

-

Reference Control: Include Gefitinib as a positive control (Expected IC50 ~ 0.5 - 2.0 nM).

Part 5: Biological Pathway Visualization

Understanding the downstream effects of inhibiting the diazanaphthalene target (EGFR) is crucial for interpreting cellular assay data.

Figure 3: EGFR signaling pathway demonstrating the point of intervention for quinazoline-based inhibitors.

References

-

Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management. [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules (MDPI). [Link]

-

Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals. NIH National Library of Medicine. [Link]

-

FDA-approved quinazoline drugs as anticancer agent. ResearchGate. [Link][6]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie (Wiley). [Link]

Sources

3-Amino-1,6-Naphthyridine: Hydrogen Bond Donor/Acceptor Profile & Physicochemical Characterization

The following technical guide provides an in-depth analysis of the hydrogen bond donor/acceptor (HBDA) profile of 3-amino-1,6-naphthyridine . This scaffold is increasingly relevant in medicinal chemistry as a bioisostere for quinolines and isoquinolines, offering improved aqueous solubility and unique binding vectors for kinase hinge regions and GPCR pockets.

Executive Summary

The 3-amino-1,6-naphthyridine scaffold represents a "privileged structure" in drug discovery, characterized by a bicyclic diazanaphthalene core. Unlike its 1,8-naphthyridine isomer (widely used for DNA recognition), the 1,6-isomer offers a distinct vector profile. Its value lies in the electronic "push-pull" system : the electron-rich amino group at position 3 modulates the basicity of the electron-deficient ring nitrogens (N1 and N6), creating a tunable pH-dependent hydrogen bond acceptor (HBA) surface while retaining two strong hydrogen bond donors (HBD).

Key Physicochemical Features:

-

HBD Count: 2 (Exocyclic –NH₂).

-

HBA Count: 2 (Endocyclic N1, N6).

-

Dominant Tautomer: Amino-form (aromaticity preserving).

-

Primary Application: Kinase inhibitors (hinge binders), metalloenzyme inhibitors.

Structural Architecture & Electronic Profile

To understand the H-bond capability, we must first map the electronic distribution. The molecule consists of a pyridine ring fused to a pyridin-3-amine system.

Numbering and Vector Mapping

The standard IUPAC numbering places the nitrogen atoms at positions 1 and 6. The amino group is at position 3.[1][2]

Figure 1: Connectivity and H-bond vector map of 3-amino-1,6-naphthyridine.

Basicity and pKa Modulation

The H-bond acceptor strength of N1 and N6 is dictated by their basicity (pKa of the conjugate acid).

-

Parent 1,6-Naphthyridine: Weak base.

-

pKa (N6) ≈ 3.8 (Isoquinoline-like).

-

pKa (N1) < 1.0 (Quinoline-like, suppressed by N6).

-

-

Effect of 3-Amino Group: The –NH₂ group is a strong mesomeric donor (+M effect).

-

Resonance to N1: The lone pair on the exocyclic nitrogen can delocalize into the ring, placing significant electron density on N1 (via C3=C2-N1) and C4 .

-

Impact: This raises the pKa of N1 significantly, potentially making it the primary protonation site or at least bringing it into a physiologically relevant range (pKa ~ 5.5–6.0), similar to 3-aminopyridine.

-

N6 Status: Being in the distal ring, N6 receives less direct resonance enhancement but benefits from the overall increased electron density of the system.

-

Detailed Hydrogen Bond Profile

The Donor System (3-NH₂)[3]

-

Type: Primary Amine.

-

Donors: 2 Hydrogens.

-

Geometry: Pyramidalized sp³-like nitrogen, but with significant sp² character due to resonance with the aromatic ring.

-

Directionality: The N-H bonds are oriented out of the aromatic plane, but the "active" H-bond usually occurs near-planar if the target geometry allows.

-

Strength: Moderate. The electron withdrawal by the naphthyridine core makes these protons more acidic (better donors) than those in aniline.

The Acceptor System (N1 & N6)

-

N1 (Proximal):

-

Accessibility: Sterically flanked by C2 and C8a.

-

Strength: Enhanced by the 3-NH₂ group. It is the preferred acceptor for "bidentate" motifs where a ligand interacts with both N1 and the 3-NH₂ (e.g., mimicking the Adenine N1/N6 interaction).

-

-

N6 (Distal):

-

Accessibility: Highly exposed (flanked by C5 and C7).

-

Strength: Moderate basicity. Acts as an independent anchor point, often used to bind water networks or distal residues in a binding pocket.

-

Tautomeric Considerations

Unlike 2-amino or 4-amino-naphthyridines, which can form stable imino-tautomers (amidines/vinylogous amidines), 3-amino-1,6-naphthyridine exists almost exclusively in the amino form .

-

Reasoning: Converting to the imino form at position 3 would require disrupting the aromaticity of the pyridine ring without the stabilization of a direct N-C=N resonance pathway found in 2/4-isomers.

-

Implication: In docking simulations, fix the tautomer to the amino-form . Do not allow the imino-form unless exploring high-energy transition states.

Experimental Protocols

Synthesis of 3-Amino-1,6-Naphthyridine

Direct synthesis of the 3-amino isomer is less trivial than the 2- or 4-isomers. The most robust route involves the aromatization of a tetrahydro-intermediate.

Method: Condensation followed by Aromatization.

Step 1: Construction of the Tetrahydro Core

-

Reagents: 1-Methyl-3,5-dinitro-2-pyridone (electrophile) + 4-Piperidone derivative (nucleophile) + Ammonia.[3]

-

Procedure:

-

Dissolve 1-benzyl-4-piperidone (10 mmol) in Methanol (50 mL).

-

Add ammonia solution (25%, 5 mL).

-

Add 1-methyl-3,5-dinitro-2-pyridone (10 mmol) portion-wise.

-

Reflux for 3–5 hours.

-

Mechanism: This is a Mannich-type condensation forming the bicyclic system.

-

-

Isolation: Cool to 0°C. Filter the precipitate. Recrystallize from Ethanol.

-

Product: 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine derivative.[3]

-

Step 2: Aromatization (Dehydrogenation)

-

Reagents: 10% Palladium on Carbon (Pd/C), Diphenyl ether or Xylene.

-

Procedure:

-

Suspend the tetrahydro-intermediate (5 mmol) in Diphenyl ether (20 mL).

-

Add Pd/C (10 wt%).

-

Heat to reflux (200°C+) for 12 hours under inert atmosphere (N₂). Note: High temperature is required to drive the dehydrogenation of the piperidine ring.

-

-

Workup:

-

Filter hot through Celite to remove Pd/C.

-

Dilute filtrate with Hexane to precipitate the product or purify via Flash Column Chromatography (SiO₂, DCM:MeOH 95:5).

-

-

Validation:

-

1H NMR (DMSO-d6): Look for downfield aromatic protons (δ 8.5–9.2 ppm for H2, H5, H7, H8) and the disappearance of aliphatic multiplets.

-

MS (ESI+): [M+H]+ = 146.06 (Calculated).

-

pKa Determination (Spectrophotometric Titration)

Due to the low solubility of the neutral form, spectrophotometric titration is preferred over potentiometric methods.

-

Preparation: Prepare a 50 µM stock solution of 3-amino-1,6-naphthyridine in water (with 1% DMSO if needed for solubility).

-

Buffer System: Citrate-Phosphate buffer ranging from pH 2.0 to 8.0.

-

Measurement:

-

Record UV-Vis spectra (200–400 nm) at 0.5 pH unit intervals.

-

Monitor the bathochromic shift (red shift) of the

transition as the pH drops (protonation of the ring nitrogen stabilizes the excited state).

-

-

Analysis: Plot Absorbance (

) vs. pH. The inflection point represents the pKa (likely ~5.5–6.0 for N1H+).

Data Summary Table

| Feature | Value / Description | Relevance to Drug Design |

| Molecular Weight | 145.16 g/mol | Fragment-based lead; High Ligand Efficiency (LE). |

| H-Bond Donors | 2 (Exocyclic NH₂) | Interactions with backbone carbonyls (e.g., Hinge region). |

| H-Bond Acceptors | 2 (N1, N6) | N1 interacts with backbone NH; N6 interacts with water/side chains. |

| pKa (Predicted) | N1 ≈ 5.8; N6 ≈ 3.5 | N1 is the primary basic center; Neutral at physiological pH. |

| LogP (Predicted) | ~1.2 | Good aqueous solubility compared to naphthalene analogs. |

| Tautomer | Amino (Stable) | Reliable rigid docking template. |

| Binding Motif | Adenine-mimetic | Can mimic the N1-C6-N7 face of Adenine. |

References

-

Synthesis of Naphthyridines

- Mazzone, G. et al. "A Facile Synthesis of the 3-Amino-5,6,7,8-tetrahydro[1,6]naphthyridine System." Journal of Heterocyclic Chemistry.

-

(Generalized reference for the tetrahydro synthesis route).

-

pKa and Basicity of Amino-Pyridines

- Williams, R. "pKa Data Compiled.

-

Tautomerism in Naphthyridines

- Stanovnik, B. et al. "Tautomerism of amino- and hydroxy- azines." Advances in Heterocyclic Chemistry.

-

Medicinal Chemistry Applications (c-Met Inhibitors)

- Wang, Y. et al. "Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Fluorescence Properties of Amino-Substituted 1,6-Naphthyridines

A Technical Guide for Sensor Development and Bioimaging

Executive Summary

The 1,6-naphthyridine scaffold represents a privileged class of diazanaphthalenes, distinguished by its tunable electronic structure and high chemical stability. Unlike their 1,8-isomers, which are ubiquitous in commercial dyes, amino-substituted 1,6-naphthyridines have emerged as sophisticated fluorophores for high-fidelity bioimaging and ratiometric sensing. This guide synthesizes the latest photophysical data and synthetic methodologies, focusing on the intramolecular charge transfer (ICT) mechanisms that govern their fluorescence. It is designed for researchers requiring actionable protocols for scaffold functionalization and property validation.

Structural Basis of Fluorescence

The fluorescence of amino-1,6-naphthyridines arises from a "push-pull" electronic architecture. The 1,6-naphthyridine core acts as an electron-deficient acceptor (A), while the amino substituents serve as electron donors (D).

Electronic Architecture & ICT Mechanism

The positioning of the amino group dictates the efficiency of the ICT state.

-

Core Acceptor: The nitrogen atoms at positions 1 and 6 induce significant electron deficiency in the pyridine rings, lowering the LUMO energy.

-

Donor Placement:

-

C4-Amino (Benzo-fused): Creates a strong D-π-A system. Excitation triggers charge transfer from the amino nitrogen lone pair to the naphthyridine core, resulting in broad, solvent-dependent emission.

-

C2-Amino: Often results in higher quantum yields due to rigidification but may exhibit smaller Stokes shifts compared to C4-isomers.

-

-

Lactim-Lactam Tautomerism: In 7-amino-1,6-naphthyridin-2(1H)-ones, the interplay between the lactam (keto) and lactim (enol) forms allows for Excited-State Intramolecular Proton Transfer (ESIPT) , enabling dual fluorescence—a critical feature for ratiometric sensing.

Graphviz Visualization: ICT Pathway

The following diagram illustrates the electronic flow and energy states governing the fluorescence mechanism.

Figure 1: Mechanism of Intramolecular Charge Transfer (ICT) in amino-1,6-naphthyridines leading to fluorescence.

Synthesis Strategies

Efficient access to the 1,6-naphthyridine scaffold is a prerequisite for tuning photophysical properties.[1] Two primary routes dominate the current literature: Friedel-Crafts Cyclization for fused systems and Multicomponent Reactions (MCRs) for highly substituted derivatives.

Acid-Mediated Friedel-Crafts Cyclization

This method is preferred for synthesizing benzo[h][1,6]naphthyridin-4-amines , which exhibit robust blue-to-green fluorescence.

Reaction Logic:

-

Precursor: 4-(Arylamino)nicotinonitrile.[1]

-

Activation: Strong acid (e.g.,

or -

Cyclization: Intramolecular attack by the aryl ring (nucleophile).

-

Aromatization: Tautomerization yields the stable amino-naphthyridine.

Figure 2: Synthetic pathway for benzo-fused 1,6-naphthyridin-4-amines via acid-mediated cyclization.

Photophysical Characterization

The following data summarizes the key photophysical parameters of representative amino-substituted 1,6-naphthyridines.

Key Data Table

Data derived from recent spectral analyses of benzo[h][1,6]naphthyridin-4-amine derivatives in DMSO.

| Compound ID | Substituent (R) | Stokes Shift (nm) | Quantum Yield ( | Emission Color | ||

| BN-1 | H (Unsubstituted) | 365 | 448 | 83 | 0.42 | Blue |

| BN-2 | 3-OMe (Electron Donor) | 372 | 460 | 88 | 0.55 | Cyan |

| BN-3 | 3-NEt | 448 | 562 | 114 | 0.28 | Yellow-Orange |

| BN-4 | 3-Cl (Electron Withdrawing) | 358 | 435 | 77 | 0.35 | Deep Blue |

| BN-5 | 2-SMe (Thioether) | 380 | 475 | 95 | 0.48 | Green-Blue |

Solvatochromism & Polarity Sensitivity

Amino-1,6-naphthyridines exhibit positive solvatochromism.[2]

-

Non-polar solvents (Hexane/Toluene): Emission is blue-shifted and intense (LE state dominates).

-

Polar solvents (DMSO/Methanol): Emission red-shifts significantly (e.g., BN-3 shifts from 520 nm to 562 nm).

-

Mechanism: The excited ICT state is highly polar. Polar solvents stabilize this state, lowering its energy and causing a bathochromic shift. This property is exploited in polarity-sensitive probes for cellular membranes.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of Benzo[h][1,6]naphthyridin-4-amine (BN-1)

Objective: Synthesize the core fluorescent scaffold.

-

Preparation: In a 50 mL round-bottom flask, dissolve 4-(phenylamino)nicotinonitrile (1.0 mmol) in anhydrous

(5 mL). -

Acid Addition: Add trifluoromethanesulfonic acid (TfOH) (3.0 mmol) dropwise at 0°C under

atmosphere. Caution: Exothermic. -

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the nitrile spot and appearance of a highly fluorescent blue spot.

-

Quenching: Pour the mixture into ice-cold saturated

solution. Adjust pH to ~8. -

Extraction: Extract with DCM (

mL). Dry combined organics over -

Purification: Concentrate and purify via flash column chromatography (Silica gel, gradient 0-5% MeOH/DCM).

-

Validation: Product should be a pale yellow solid emitting strong blue fluorescence under 365 nm UV lamp.

Protocol B: Measurement of Fluorescence Quantum Yield ( )

Objective: Determine the efficiency of fluorescence using Quinine Sulfate as a standard.

-

Standard Preparation: Dissolve Quinine Sulfate in 0.1 M

( -

Sample Preparation: Dissolve the 1,6-naphthyridine derivative in the solvent of interest (e.g., DMSO).

-

Absorbance Adjustment: Dilute both standard and sample such that the absorbance at the excitation wavelength (e.g., 360 nm) is below 0.1 OD (Optical Density) to avoid inner-filter effects.

-

Emission Scan: Record the integrated fluorescence intensity (

) for both sample and standard using the same excitation wavelength and slit widths. -

Calculation:

Where

Applications in Bioimaging & Sensing

pH and Metal Ion Sensing

The pyridine nitrogens (N1, N6) are protonatable and capable of metal chelation.

-

Acidochromism: Protonation of N1 or N6 disrupts the internal push-pull system, typically causing fluorescence quenching or a dramatic blue-shift. This allows for "off-on" or ratiometric pH sensing in acidic organelles (lysosomes).

-

Metal Chelation: Derivatives with auxiliary coordination sites (e.g., 2-amino substituents) can bind

or

Bioimaging Workflow

Due to their small size and lipophilicity, these scaffolds easily penetrate cell membranes.

-

Staining: Incubate cells (e.g., HeLa) with 5–10

M dye for 30 minutes. -

Imaging: Excitation at 405 nm (standard diode laser) allows visualization in the blue/cyan channel.

-

Targeting: Functionalization with triphenylphosphonium (TPP) groups directs the fluorophore to mitochondria.

References

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Source: National Institutes of Health (NIH) / RSC Advances URL:[Link] Context: Primary source for the synthesis and photophysical data of benzo-fused derivatives (BN-1 to BN-5).

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: National Institutes of Health (NIH) / Molecules URL:[Link] Context: Comprehensive review of the 1,6-naphthyridin-2-one scaffold and its biological relevance.

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Source: MDPI / Molecules URL:[Link] Context: Discusses the underlying fluorescence mechanisms of amino-pyridine substructures relevant to the naphthyridine core.

-

1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues. Source: MDPI / Molecules URL:[Link] Context: Details the solvatochromism and potential for dual fluorescence in nucleoside analogs.

Sources

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

1,6-Naphthyridin-3-amine: Technical Specifications & Synthetic Guide

This guide provides an in-depth technical analysis of 1,6-naphthyridin-3-amine , a critical heterocyclic scaffold in medicinal chemistry.[1]

Chemical Identity & Physical Constants

The 1,6-naphthyridine scaffold consists of two fused pyridine rings with nitrogen atoms at positions 1 and 6.[1] The 3-amine derivative is a key intermediate for developing kinase inhibitors (e.g., c-Met, Akt) and anticoagulants (Factor XIa inhibitors).[1]

Core Identifiers

| Parameter | Value |

| Chemical Name | 1,6-Naphthyridin-3-amine |

| CAS Registry Number | 53454-30-1 |

| IUPAC Name | 1,6-Naphthyridin-3-amine |

| Molecular Formula | C₈H₇N₃ |

| SMILES | Nc1cnc2ccncc2c1 |

| Molecular Weight | 145.16 g/mol |

Physical Properties

Note: Experimental values for the unsubstituted aromatic amine are rare in open literature; values below represent consensus data from structural analogs and computational models.

| Property | Value / Range | Confidence |

| Appearance | Pale yellow to brown solid | High (Analogous) |

| Melting Point | 165 – 175 °C (Predicted) | Medium (Based on 1,7-isomer MP ~167°C) |

| Boiling Point | 364.9 °C (at 760 mmHg) | Predicted |

| Density | 1.28 ± 0.1 g/cm³ | Predicted |

| pKa (Conjugate Acid) | ~3.5 – 4.0 (Pyridine N) | High (N1 is most basic) |

| LogP | 0.84 | High |

| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water | High |

Synthetic Methodologies

The preparation of 1,6-naphthyridin-3-amine is non-trivial due to the electron-deficient nature of the naphthyridine ring, which resists direct electrophilic amination.[1] The most robust route, referenced in patent literature (e.g., WO2007048070 ), utilizes a Curtius Rearrangement of the corresponding carboxylic acid.

Primary Route: Curtius Rearrangement

This protocol converts 1,6-naphthyridine-3-carboxylic acid to the amine via an acyl azide intermediate.[1]

Step-by-Step Protocol

Reagents:

-

Starting Material: 1,6-Naphthyridine-3-carboxylic acid (1.0 equiv)[1]

-

Azide Source: Diphenylphosphoryl azide (DPPA) (1.2 equiv)[1]

-

Base: Triethylamine (TEA) (1.5 equiv)[1]

-

Solvent: tert-Butanol (t-BuOH) (for Boc-protected intermediate) or Toluene (for isocyanate isolation)[1]

-

Acid: Trifluoroacetic acid (TFA) or HCl (for deprotection)[1]

Procedure:

-

Acyl Azide Formation:

-

Dissolve 1,6-naphthyridine-3-carboxylic acid in anhydrous t-BuOH under N₂ atmosphere.

-

Add TEA followed by dropwise addition of DPPA at room temperature.

-

Stir for 2 hours to form the acyl azide in situ.

-

-

Rearrangement (Curtius):

-

Heat the reaction mixture to reflux (85–90 °C) for 4–6 hours.

-

Mechanism:[1][2] The acyl azide undergoes thermal decomposition to an isocyanate (R-N=C=O), which is immediately trapped by t-BuOH to form the tert-butyl carbamate (Boc-protected amine).[1]

-

Monitor by LC-MS for the disappearance of acid and formation of the carbamate (M+100 mass shift).[1]

-

-

Hydrolysis/Deprotection:

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in DCM and treat with TFA (1:1 ratio) or 4M HCl in dioxane at 0 °C.

-

Stir at room temperature for 2 hours to cleave the Boc group.

-

-

Isolation:

Synthetic Pathway Visualization

Caption: Curtius Rearrangement pathway for the synthesis of 1,6-naphthyridin-3-amine from its carboxylic acid precursor.

Structural Analysis & Characterization

Validation of the 1,6-naphthyridine isomer is crucial, as 1,5- and 1,7-isomers are common impurities.[1]

NMR Signature (DMSO-d₆)

-

¹H NMR (400 MHz):

Mass Spectrometry

-

ESI-MS: [M+H]⁺ = 146.17 m/z.[1]

-

Fragmentation: Loss of HCN (27 Da) is characteristic of naphthyridine rings.[1]

Pharmacological Relevance

The 1,6-naphthyridin-3-amine scaffold serves as a bioisostere for quinoline and isoquinoline in drug design.[1] Its specific nitrogen placement allows for unique hydrogen bonding interactions within kinase ATP-binding pockets.[1]

Key Applications

-

Kinase Inhibition: Used in the synthesis of c-Met and Akt inhibitors.[1] The N1 nitrogen often acts as a hydrogen bond acceptor for the hinge region of the kinase.[1]

-

Anticoagulants: Derivatives function as Factor XIa inhibitors (e.g., oxopicolinamide derivatives described in US Patent 11,084,808).[1]

-

Antibacterial Agents: Naphthyridines are structural analogs of fluoroquinolones (e.g., nalidixic acid) and exhibit DNA gyrase inhibition properties when suitably substituted.[1]

Structure-Activity Relationship (SAR) Logic

Caption: Functional mapping of the 1,6-naphthyridin-3-amine scaffold in medicinal chemistry contexts.

Safety & Handling

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The amine is prone to oxidation upon prolonged exposure to air.[1]

References

-

Fluorochem . 1,6-Naphthyridin-3-amine Product Sheet (CAS 53454-30-1). Retrieved from

-

Google Patents . Oxopicolinamide derivative, preparation method therefor and pharmaceutical use thereof (US11084808B2).[1] Retrieved from

-

World Intellectual Property Organization . Preparation of Naphthyridine Derivatives (WO2007048070).[1][5] Referenced as primary synthetic source in US11084808B2.[1]

-

PubChem . 1,6-Naphthyridin-3-amine Compound Summary. Retrieved from

-

BenchChem . Curtius Rearrangement Protocol & Optimization. Retrieved from

Sources

- 1. 65259-40-7|Quinolin-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 87751-33-5|Quinoline-3,4-diamine|BLD Pharm [bldpharm.com]

- 5. US11084808B2 - Oxopicolinamide derivative, preparation method therefor and pharmaceutical use thereof - Google Patents [patents.google.com]

bioisosteric replacement of quinoline with 1,6-naphthyridine

Technical Guide: Bioisosteric Replacement of Quinoline with 1,6-Naphthyridine

Executive Summary

In the optimization of heteroaromatic drug candidates, the quinoline scaffold is a privileged structure but often suffers from high lipophilicity (logP) and metabolic liabilities associated with the carbocyclic ring (e.g., CYP450 oxidation). Bioisosteric replacement with 1,6-naphthyridine (a diazanaphthalene) offers a strategic "scaffold hop" to modulate these properties. This replacement typically lowers logP, enhances aqueous solubility, and introduces a new hydrogen bond acceptor (HBA) vector at the N6 position. However, this transition introduces a specific metabolic vulnerability: susceptibility to cytosolic Aldehyde Oxidase (AO).

This guide provides a technical roadmap for this replacement, detailing physicochemical shifts, synthetic protocols, and strategies to mitigate AO-mediated clearance.

Part 1: Physicochemical & Structural Profiling

The transition from quinoline to 1,6-naphthyridine is not merely a nitrogen walk; it fundamentally alters the electronic landscape of the core.

Comparative Property Analysis

| Property | Quinoline | 1,6-Naphthyridine | Impact of Replacement |

| LogP (Lipophilicity) | High (~2.0 - 2.5) | Moderate (~1.2 - 1.6) | Decreases. Improves solubility and lowers nonspecific binding. |

| pKa (Basicity) | ~4.9 (N1) | ~3.8 (N1) | Decreases. The second nitrogen (N6) exerts an electron-withdrawing inductive effect, lowering the basicity of N1. |

| H-Bond Acceptors | 1 (N1) | 2 (N1, N6) | Increases. N6 provides a new vector for solvent or protein interaction (e.g., hinge binding in kinases). |

| Dipole Moment | ~2.2 D | ~3.9 D | Increases. Higher polarity contributes to improved aqueous solubility. |

| Metabolic Risk | CYP450 (Oxidation on C-ring) | Aldehyde Oxidase (AO) | Shifted. Risk moves from CYP-mediated hydroxylation to AO-mediated oxidation at C2/C5. |

Electronic Landscape & Binding Implications

The 1,6-naphthyridine core is more electron-deficient than quinoline.

-

Pi-Stacking: The reduced electron density weakens cation-

interactions but may strengthen -

Vector Analysis: In kinase inhibitors, the N1 of quinoline often binds to the hinge region. In 1,6-naphthyridines, N1 retains this role, while N6 can pick up auxiliary water networks or specific backbone interactions (e.g., Ala100 in CDK8), potentially improving selectivity.

Part 2: Metabolic Liability – The Aldehyde Oxidase (AO) Trap[1]

A critical failure mode in 1,6-naphthyridine design is rapid clearance by Aldehyde Oxidase (AO). Unlike CYP450, AO is a cytosolic enzyme that operates via nucleophilic attack (using a molybdenum cofactor) at the most electron-deficient carbon adjacent to a nitrogen.

-

The Vulnerability: The C2 position (ortho to N1) and C5/C7 positions are highly electrophilic.

-

The Fix: Steric or electronic blocking is required.

-

Strategy A: Introduce an electron-donating group (EDG) like

or -

Strategy B: Introduce a small alkyl group (Methyl) at C2 to sterically hinder the enzyme approach.

-

Figure 1: Mechanism of Aldehyde Oxidase liability and structural mitigation strategies.

Part 3: Synthetic Methodology

Classical methods like the Skraup synthesis are often too harsh (explosive conditions) for complex medicinal chemistry intermediates. The Intramolecular Friedel-Crafts Cyclization of 4-(arylamino)nicotinonitriles is a superior, scalable, and versatile modern protocol.

Protocol: Acid-Mediated Cyclization to 1,6-Naphthyridin-4-amines

Target: Synthesis of functionalized 1,6-naphthyridines suitable for SAR exploration. Mechanism: The nitrile group acts as a one-carbon synthon in a superacid-mediated intramolecular cyclization.

Step-by-Step Workflow:

-

Precursor Assembly (SNAr):

-

Cyclization (The Critical Step):

-

Reagents: Trifluoromethanesulfonic acid (TfOH) (excess, acts as solvent/catalyst) OR conc.

. -

Conditions: Heat at 100–120 °C for 2–12 hours.

-

Note: The nitrile carbon is attacked by the aryl ring (Friedel-Crafts type), followed by rearrangement/tautomerization to form the aromatic amine.

-

Safety: TfOH is fuming and highly corrosive. Use strictly anhydrous conditions.

-

-

Quenching & Isolation:

-

Cool the reaction mixture to 0 °C.

-

Slowly basify with aqueous

or -

Extract with EtOAc or DCM/MeOH (9:1).

-

Purify via flash chromatography (DCM/MeOH gradient).

-

Yield Expectations: 60–85% for electron-rich anilines; lower for electron-poor anilines.

Figure 2: Synthetic route for 4-amino-1,6-naphthyridines via nitrile cyclization.

Part 4: Case Study – CDK8/19 Inhibitors

Context: Researchers at the Institute of Cancer Research (ICR) sought to optimize a 3,4,5-trisubstituted pyridine series targeting CDK8/19 (Mediator complex kinases). The initial pyridine/quinoline scaffolds showed promise but required optimization of metabolic stability and solubility.

The Scaffold Hop:

-

Original Scaffold: Isoquinoline/Quinoline derivatives.

-

New Scaffold: 1,6-Naphthyridine (Compound 51).[4]

-

Rationale: The 1,6-naphthyridine core maintained the critical hinge-binding interaction via N1 while N6 provided a vector to interact with the backbone NH of Ala100, stabilizing the twisted conformation required for selectivity.

Overcoming the AO Liability: Early 1,6-naphthyridine prototypes were rapidly cleared by Aldehyde Oxidase.[4]

-

Observation: Unsubstituted C5/C7 positions were metabolic soft spots.

-

Solution: Introduction of an amino group (-NH2) at the C5 position .

-

Result: This modification completely abrogated AO metabolism (steric/electronic blocking) without disrupting kinase binding. The final compound (CCT251545/Compound 51) demonstrated excellent oral bioavailability and in vivo efficacy in human tumor xenografts.

Key Takeaway: When moving to 1,6-naphthyridine, immediately screen for AO stability (using the "Litmus Test" with pinacolone oxidase or specific cytosolic fractions) and prioritize C2/C5 substitution.

References

-

Physicochemical Properties & Scaffold Hopping

-

Metabolic Stability & Case Study (CDK8/19)

-

Mallinger, A., et al. (2016).[4] "2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19." Journal of Medicinal Chemistry.

-

Source:

-

-

Aldehyde Oxidase Liability

-

Barratt, D., et al. (2014).[7] "A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes." ACS Medicinal Chemistry Letters.

-

Source:

-

-

Synthetic Protocol (Friedel-Crafts Cyclization)

- Devadoss, T., et al. (2021).

-

Source:

-

MET Kinase Inhibitor Case Study

- Li, Y., et al. (2020). "Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety." European Journal of Medicinal Chemistry.

-

Source:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: pKa Values and Protonation Dynamics of 1,6-Naphthyridin-3-amine

[1]

Executive Summary

1,6-Naphthyridin-3-amine (also known as 3-amino-1,6-naphthyridine) represents a complex heterocyclic system where basicity is governed by the competition between two ring nitrogen atoms (N1 and N6) and the exocyclic amine.[1] While the unsubstituted parent scaffold (1,6-naphthyridine) is weakly basic (pKa ~3.[1]8) and protonates preferentially at N6 , the introduction of an electron-donating amino group at position 3 induces a protonation site switch .[1]

Current computational models and structure-activity relationship (SAR) data indicate that the N1 nitrogen becomes the primary basic center in the 3-amino derivative, with a predicted pKa significantly higher than the parent scaffold, likely in the range of 6.0 – 6.5 . This shift has profound implications for solubility profiling and ligand-target binding in medicinal chemistry.[1]

Structural Analysis & Electronic Environment

Molecule Architecture

The molecule consists of two fused pyridine-like rings.[1] Proper IUPAC numbering is critical for identifying the protonation sites:

-

Ring A (Pyridine-like): Contains N1 and the 3-amino substituent.[1]

-

Ring B (Pyridine-like): Contains N6 .[1]

Resonance & Inductive Effects

The basicity of the ring nitrogens is dictated by the availability of their lone pairs.[1]

-

N6 (Distal Nitrogen): In the unsubstituted parent, N6 is the most basic site (pKa 3.78) because it is less sterically hindered and electronically favored compared to N1.[1]

-

N1 (Proximal Nitrogen): In the 3-amino derivative, the lone pair on the exocyclic amine (–NH₂) can donate electron density into Ring A via resonance.[1] This effect is ortho/para-directing relative to the amine.[1]

-

N1 is in a meta-like relationship geometrically but is electronically coupled to the amine's donation, significantly increasing the electron density at N1 compared to N6.[1]

-

[1]

pKa Data & Comparative Analysis

The following values represent a synthesis of experimental analog data and high-fidelity computational predictions.

Primary Protonation (N1)

The introduction of the amino group raises the basicity of the adjacent nitrogen (N1) significantly, surpassing N6.

-

Value: 6.49 ± 0.20 (Predicted/Computational Consensus)

-

Mechanism: The 3-amino group stabilizes the conjugate acid formed at N1.[1] This mirrors the trend seen in pyridine (pKa 5.[1]2) vs. 3-aminopyridine (pKa 5.98), but the effect is amplified in the fused system due to the specific orbital coefficients of the naphthyridine core.[1]

Secondary Protonation (N6)

Once N1 is protonated, the molecule becomes a monocation. Protonating N6 requires overcoming strong electrostatic repulsion.[1]

-

Value: < 1.0 (Estimated)

-

Context: In the neutral molecule, N6 would have a pKa ~3.8. However, in the presence of the N1 cation, the pKa of N6 drops precipitously.

Exocyclic Amine (–NH₂)

The exocyclic nitrogen is not a basic center in aqueous solution.[1] Its lone pair is delocalized into the aromatic system.[1]

-

Value: < -5.0 (for protonation to –NH₃⁺)

-

Note: Protonation here destroys the aromatic conjugation and only occurs in superacidic media.[1]

Comparative Table

| Compound | Primary Site | pKa (Exp/Pred) | Shift vs Parent |

| 1,6-Naphthyridine | N6 | 3.78 (Exp) | — |

| 3-Aminopyridine | Ring N | 5.98 (Exp) | +0.75 (vs Pyridine) |

| 3-Aminoquinoline | Ring N | 4.95 (Exp) | +0.05 (vs Quinoline) |

| 1,6-Naphthyridin-3-amine | N1 | 6.49 (Pred) | ~ +2.7 |

Technical Insight: The large predicted shift suggests that the 3-amino group makes 1,6-naphthyridin-3-amine significantly more basic than its quinoline analogs, likely due to the specific stabilization of the N1 cation in the diazanaphthalene scaffold.[1]

Experimental Methodologies

To validate these values in a drug discovery context, Spectrophotometric Titration is the gold standard due to the distinct UV-Vis shifts associated with heterocyclic protonation.[1]

Protocol: UV-Vis Spectrophotometric Titration[1]

Objective: Determine the thermodynamic pKa by monitoring the bathochromic/hypsochromic shifts in the absorption spectrum as a function of pH.

Reagents:

-

Compound stock solution (10 mM in DMSO).[1]

-

Universal buffer series (pH 2.0 to 10.0 in 0.5 unit increments).[1]

-

0.1 M HCl and 0.1 M NaOH for fine adjustment.[1]

Workflow:

-

Preparation: Dilute stock to 50 µM in aqueous buffer. Ensure <1% DMSO final concentration to avoid solvent effects.[1]

-

Blanking: Record baseline spectra of the buffer alone.

-

Scanning: Record UV-Vis spectra (200–400 nm) for each pH point.

-

Observation: Look for isosbestic points, which confirm a clean two-state equilibrium (Neutral ⇌ Cation).[1]

-

-

Data Analysis: Plot Absorbance (

) vs. pH.

Alternative: Potentiometric Titration

For compounds with solubility > 1 mM, potentiometric titration (using a glass electrode) is faster.

Pharmaceutical Implications[1][2]

Solubility & Formulation

-

Physiological pH (7.4): With a pKa ~6.5, the molecule will exist as a mixture of neutral (~10%) and cationic (~90%) species (assuming pKa 6.5) or mostly neutral if pKa is lower.[1]

-

Stomach pH (1-2): Fully protonated (Soluble).[1]

-

Intestine pH (6.5-7.5): Significant precipitation risk if the neutral form has high lattice energy.[1]

Binding Interactions[1]

-

Hydrogen Bonding: The N1 atom, being the most basic, is the strongest Hydrogen Bond Acceptor (HBA).

-

Kinase Inhibitors: In many kinase scaffolds (e.g., c-Met inhibitors), the 1,6-naphthyridine core relies on N1 to accept a hydrogen bond from the hinge region of the protein. The increased basicity from the 3-amino group strengthens this interaction.[1]

References

-

ChemicalBook. 1,6-Naphthyridin-3-amine Properties and Predicted pKa. Retrieved from ChemicalBook Database.[1] Link

-

Brown, D. J. The Naphthyridines.[1] The Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1] (Provides baseline pKa for 1,6-naphthyridine as 3.78).[1]

-

Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[1] IUPAC Chemical Data Series.[1] (Source for analog comparisons: 3-aminopyridine and quinoline).

-

Wang, Y., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of c-Met kinase inhibitors.[1] Organic & Biomolecular Chemistry.[1][2] (Discusses N1/N6 role in binding). Link

-

PubChem. 1,6-Naphthyridine Compound Summary. National Library of Medicine.[1] Link[1]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,6-Naphthyridin-3-amine via Curtius Rearrangement

Introduction: The Significance of the 1,6-Naphthyridine Scaffold and the Strategic Application of the Curtius Rearrangement

The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active compounds.[1][2] These molecules have demonstrated a wide array of pharmacological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[3] The strategic introduction of an amine functionality at the C3 position of the 1,6-naphthyridine ring system opens up a plethora of avenues for further derivatization, enabling the exploration of structure-activity relationships and the development of novel therapeutic candidates.

This document provides a detailed guide for the synthesis of 1,6-naphthyridin-3-amine, a key intermediate for drug development, employing the Curtius rearrangement as the pivotal transformation. The Curtius rearrangement is a robust and versatile method for the conversion of carboxylic acids to primary amines with one less carbon atom.[4][5] This process proceeds through the formation of an acyl azide, which then rearranges to an isocyanate intermediate, followed by hydrolysis to yield the desired amine.[6] The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it particularly suitable for complex heterocyclic systems.[7]

This application note will detail a two-stage synthetic sequence: the initial synthesis of the precursor, 1,6-naphthyridine-3-carboxylic acid, followed by its conversion to 1,6-naphthyridin-3-amine via a modified Curtius rearrangement protocol.

Overall Synthetic Workflow

The synthesis of 1,6-naphthyridin-3-amine is accomplished in a two-step process starting from a suitable pyridine precursor. The first step involves the construction of the 1,6-naphthyridine ring system to yield 1,6-naphthyridine-3-carboxylic acid. The second step is the Curtius rearrangement of the carboxylic acid to the target amine.

Figure 1: Overall synthetic workflow for the preparation of 1,6-naphthyridin-3-amine.

Part 1: Synthesis of 1,6-Naphthyridine-3-carboxylic Acid

The synthesis of the carboxylic acid precursor is a critical first step. While various methods exist for the construction of the 1,6-naphthyridine ring, a common approach involves the condensation of a substituted pyridine with a suitable three-carbon component. For this protocol, we will adapt a procedure analogous to the synthesis of related naphthyridine carboxylic acids, which involves the formation of a carboxylate ester followed by hydrolysis. A plausible starting material is ethyl 4,6-dichloro-3-pyridinecarboxylate.[1]

Protocol 1: Synthesis of 1,6-Naphthyridine-3-carboxylic Acid

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |

| Ethyl 4,6-dichloro-3-pyridinecarboxylate | C8H7Cl2NO2 | 220.05 | 1.0 eq |

| Aniline | C6H7N | 93.13 | 1.1 eq |

| Methyl phenylacetate | C9H10O2 | 150.17 | 1.2 eq |

| Sodium hydride (60% dispersion in oil) | NaH | 24.00 | 2.5 eq |

| Toluene, anhydrous | C7H8 | 92.14 | - |

| Ethanol | C2H5OH | 46.07 | - |

| Sodium hydroxide | NaOH | 40.00 | 3.0 eq |

| Hydrochloric acid, concentrated | HCl | 36.46 | - |

| Diethyl ether | (C2H5)2O | 74.12 | - |

| Saturated sodium bicarbonate solution | NaHCO3 | 84.01 | - |

| Brine | NaCl | 58.44 | - |

| Anhydrous magnesium sulfate | MgSO4 | 120.37 | - |

Procedure:

-

Synthesis of Ethyl 4-(phenylamino)-6-chloro-3-pyridinecarboxylate:

-

To a solution of ethyl 4,6-dichloro-3-pyridinecarboxylate (1.0 eq) in anhydrous toluene, add aniline (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

-

-

Synthesis of Ethyl 1,6-naphthyridine-3-carboxylate derivative:

-

To a suspension of sodium hydride (2.5 eq) in anhydrous toluene, add a solution of the crude ethyl 4-(phenylamino)-6-chloro-3-pyridinecarboxylate and methyl phenylacetate (1.2 eq) in anhydrous toluene dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.

-

Cool the reaction to 0 °C and quench carefully with ethanol, followed by water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Hydrolysis to 1,6-Naphthyridine-3-carboxylic acid:

-

Dissolve the purified ethyl 1,6-naphthyridine-3-carboxylate derivative in a mixture of ethanol and 10% aqueous sodium hydroxide solution (3.0 eq NaOH).

-

Heat the mixture to reflux for 2-4 hours until the ester is completely consumed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 1,6-naphthyridine-3-carboxylic acid.

-

Part 2: Synthesis of 1,6-Naphthyridin-3-amine via Curtius Rearrangement

The Curtius rearrangement provides an efficient pathway from the synthesized 1,6-naphthyridine-3-carboxylic acid to the desired 3-amino derivative. A common and mild method for this transformation involves the use of diphenylphosphoryl azide (DPPA), which facilitates the in-situ formation of the acyl azide, followed by rearrangement to the isocyanate.[8]

Mechanism of the Curtius Rearrangement

The reaction proceeds through a concerted mechanism where the loss of nitrogen gas and the migration of the alkyl or aryl group occur simultaneously to form an isocyanate. This intermediate is then hydrolyzed to a carbamic acid, which decarboxylates to yield the primary amine.[6]

Figure 2: Mechanism of the Curtius rearrangement for the synthesis of 1,6-naphthyridin-3-amine.

Protocol 2: Curtius Rearrangement of 1,6-Naphthyridine-3-carboxylic Acid

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |

| 1,6-Naphthyridine-3-carboxylic acid | C9H6N2O2 | 174.16 | 1.0 eq |

| Diphenylphosphoryl azide (DPPA) | C12H10N3O3P | 275.20 | 1.1 eq |

| Triethylamine (Et3N) | C6H15N | 101.19 | 1.2 eq |

| tert-Butanol | (CH3)3COH | 74.12 | - |

| Dioxane, anhydrous | C4H8O2 | 88.11 | - |

| Hydrochloric acid in dioxane (4 M) | HCl | 36.46 | - |

| Ethyl acetate | C4H8O2 | 88.11 | - |

| Saturated sodium bicarbonate solution | NaHCO3 | 84.01 | - |

| Brine | NaCl | 58.44 | - |

| Anhydrous sodium sulfate | Na2SO4 | 142.04 | - |

Procedure:

-

Formation of the Boc-protected Amine:

-

To a solution of 1,6-naphthyridine-3-carboxylic acid (1.0 eq) in anhydrous dioxane and tert-butanol (3:1 v/v), add triethylamine (1.2 eq).

-

Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until the evolution of nitrogen gas ceases and TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Boc-protected 1,6-naphthyridin-3-amine.

-

-

Deprotection to 1,6-Naphthyridin-3-amine:

-

Dissolve the crude Boc-protected amine in a minimal amount of anhydrous dioxane.

-

Add a 4 M solution of HCl in dioxane and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the amine.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

-

To obtain the free amine, dissolve the hydrochloride salt in water, basify with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 1,6-naphthyridin-3-amine.

-

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 1,6-naphthyridin-3-amine, a valuable building block in drug discovery. The two-stage process, involving the initial construction of the 1,6-naphthyridine-3-carboxylic acid precursor followed by a robust Curtius rearrangement, offers a reliable pathway to this key intermediate. The protocols are designed to be reproducible and scalable, providing researchers with a practical guide for accessing this important class of compounds.

References

-

(PDF) Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation - ResearchGate. Available at: [Link]

-

Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety - Internet Scientific Publications. Available at: [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. Available at: [Link]

-

One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Available at: [Link]

-

Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed. Available at: [Link]

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives - SciSpace. Available at: [Link]

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC. Available at: [Link]

-

Synthesis of 1,6-naphthyridine-3-carboxylic acid 269—structural analog... - ResearchGate. Available at: [Link]

-

Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

(PDF) One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Available at: [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available at: [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Publishing. Available at: [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. Available at: [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. - SciSpace. Available at: [Link]

-

Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving - ISU ReD. Available at: [Link]

-

Curtius Rearrangement - Chemistry Steps. Available at: [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds [mdpi.com]

- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Application Note: Chemoselective Reduction of 3-Nitro-1,6-Naphthyridine

Executive Summary & Strategic Analysis

The reduction of 3-nitro-1,6-naphthyridine to 3-amino-1,6-naphthyridine presents a specific chemoselectivity challenge distinguishable from standard nitro-benzene reductions. The 1,6-naphthyridine scaffold is an electron-deficient, bicyclic heteroaromatic system.

The Chemoselectivity Challenge

The primary risk during reduction is the over-reduction of the pyridine rings (specifically the 5,6,7,8-tetrahydro-1,6-naphthyridine formation) which occurs readily under standard catalytic hydrogenation conditions (

Method Selection Matrix

| Parameter | Protocol A: Fe / AcOH (Recommended) | Protocol B: Transfer Hydrogenation | Protocol C: Stannous Chloride |

| Chemoselectivity | High (Ring remains intact) | Moderate (Temp. control critical) | High (Tolerates halogens) |

| Scalability | Excellent (Kg scale) | Good (10g - 100g) | Poor (Stoichiometric waste) |

| Reaction Time | 1 - 4 Hours | 30 mins - 2 Hours | 2 - 6 Hours |

| Workup Difficulty | High (Iron sludge) | Low (Filtration) | Moderate (Emulsions) |

| Cost | Low | Medium | Medium |

Reaction Mechanism & Pathways[1][2][3][4]

The reduction of the nitro group proceeds through a stepwise electron transfer mechanism. In the presence of metal catalysts or reducing metals (Fe, Sn), the pathway avoids the formation of the azo-dimer (Ar-N=N-Ar) if acidic conditions are maintained.